2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core substituted with various functional groups such as an amino group, a bromobenzoyl group, and a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Indolizine Core: : The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyridine derivative. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
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Introduction of the Bromobenzoyl Group: : The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction. This reaction involves the use of a bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions.
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Amination and Carboxamide Formation: : The amino group and the carboxamide functionality can be introduced through a series of nucleophilic substitution reactions. This may involve the use of reagents such as ammonia or primary amines and suitable protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the methoxyphenyl group. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the bromobenzoyl moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions. For example, the bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored as a lead compound in drug discovery programs. Its unique structure makes it a candidate for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials. Its functional groups allow for further chemical modifications, making it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of the bromobenzoyl and methoxyphenyl groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide: Similar structure with a chlorine atom instead of bromine.
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide: Similar structure with a fluorine atom instead of bromine.
2-amino-3-(4-methylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide lies in the presence of the bromobenzoyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQWCYUWVUAZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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